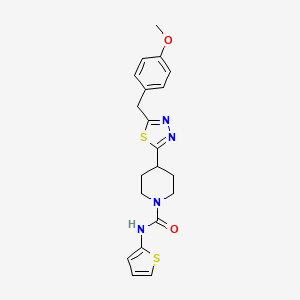

4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group at position 5 and a piperidine-1-carboxamide moiety at position 2. The piperidine ring is further functionalized with a thiophen-2-yl substituent via an amide linkage. This structural architecture aligns with bioactive thiadiazole derivatives, which are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities . The 4-methoxybenzyl group may enhance lipophilicity and membrane permeability, while the thiophen-2-yl moiety could contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S2/c1-26-16-6-4-14(5-7-16)13-18-22-23-19(28-18)15-8-10-24(11-9-15)20(25)21-17-3-2-12-27-17/h2-7,12,15H,8-11,13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAYEHIOHQBHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide represents a novel class of thiadiazole-based compounds that have attracted attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics:

- Molecular Weight: 361.44 g/mol

- CAS Number: 519170-13-9

- Molecular Formula: C16H19N3O2S

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, a study evaluated various substituted thiadiazole compounds against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that compounds similar to the target compound exhibited significant cytotoxic effects.

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that the compound demonstrated selective toxicity towards cancer cells compared to normal cells. The median inhibitory concentration (IC50) values were determined using the MTT assay, with promising results indicating effective cancer cell growth inhibition.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | HepG2 | 5.36 |

These results suggest that modifications in the molecular structure can enhance the anticancer efficacy of thiadiazole derivatives.

The mechanism of action for these compounds appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with these compounds leads to an increase in pro-apoptotic factors such as Bax and a decrease in anti-apoptotic factors like Bcl-2. This shift promotes apoptotic cell death, which is crucial for eliminating cancer cells.

"The significant increase in the Bax/Bcl-2 ratio and caspase 9 levels indicated that their cytotoxic effect is attributed to the ability to induce apoptotic cell death" .

Antimicrobial Activity

Beyond anticancer properties, this class of compounds has also been investigated for antimicrobial activity. Thiadiazole derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Antibacterial Screening

A study conducted antibacterial screening on synthesized thiadiazole derivatives revealing:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate |

These findings indicate a broad spectrum of biological activity, making these compounds suitable candidates for further development as antimicrobial agents.

Case Studies and Research Findings

- In Vivo Studies : An in vivo study using tumor-bearing mice demonstrated that derivatives similar to the target compound effectively localized in tumor tissues, suggesting potential for targeted cancer therapy.

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the piperidine ring or substitution patterns on the thiadiazole core significantly impact biological activity. For example, replacing certain groups can enhance lipophilicity and improve cell permeability, leading to increased potency against cancer cell lines.

Comparison with Similar Compounds

Key Observations:

Bioactivity Trends : Compounds with thiophen-2-yl or aromatic substituents (e.g., 4-fluorophenyl in ) exhibit enhanced anticancer activity, suggesting the target compound’s thiophen-2-yl group may confer similar selectivity .

Role of Substitutions : The 4-methoxybenzyl group in the target compound differentiates it from analogues like CAS 878442-19-4 (furoyl substituent) and egalognastat (piperazine-acetamide), which prioritize enzyme inhibition over cytotoxic effects .

Synthetic Flexibility : The piperidine-amide linkage in the target compound mirrors synthetic strategies used in and , where carboxamide coupling reagents (e.g., EDCI/HOBt) are employed to append heterocyclic substituents .

Physicochemical and Pharmacokinetic Comparison

- Metabolic Stability : Thiophen-2-yl amides (as in the target compound) may exhibit slower hepatic clearance than Schiff bases (), which are prone to hydrolysis .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a 1,3,4-thiadiazole precursor with a piperidine-carboxamide moiety. Key steps include:

Thiadiazole Core Formation : Use POCl₃ as a cyclizing agent under reflux (90°C for 3 hours) to form the 1,3,4-thiadiazole ring, followed by precipitation at pH 8–9 .

Piperidine Coupling : React the thiadiazole intermediate with N-(thiophen-2-yl)piperidine-1-carboxamide via amide bond formation, employing coupling agents like EDCI or HOBt in DMF .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Thiadiazole Formation | POCl₃, 90°C, 3h | 60–75% | 95–98% | |

| Amide Coupling | EDCI, HOBt, DMF, RT | 39–70% | 98–99% |

Q. Which analytical techniques are critical for structural validation, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary Techniques :

¹H/¹³C NMR : Confirm substituent integration and chemical environment. For example, the thiophen-2-yl group shows characteristic aromatic protons at δ 6.8–7.4 ppm .

Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z = ~470 for [M+H]⁺).

HPLC : Assess purity (>95% preferred for biological assays) .

- Resolving Discrepancies :

- Reproduce experiments under inert conditions (N₂ atmosphere) to rule out oxidation.

- Cross-validate with 2D NMR (e.g., HSQC, HMBC) for ambiguous peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophoric elements of this compound?

- Methodological Answer :

- Design Strategy :

Q. Variation of Substituents :

Q. Bioassay Integration :

- Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays.

- Case Study : Analogous thiadiazole-piperidine hybrids showed improved IC₅₀ values when electron-withdrawing groups were introduced on the benzyl ring .

Q. What strategies address contradictions between computational docking predictions and experimental binding data?

- Methodological Answer :

- Troubleshooting Workflow :

Re-evaluate Docking Parameters : Use induced-fit docking (IFD) to account for protein flexibility, as rigid docking may misframe the thiadiazole-thiophene pharmacophore .

Q. Experimental Validation :

- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Use X-ray crystallography (if feasible) to resolve ligand-protein interactions, as seen in piperidine-carboxamide analogs .

- Example : In a study of thiophene derivatives, IFD revealed a critical hydrogen bond between the thiadiazole sulfur and a catalytic lysine residue, which was missed in rigid docking .

Data Contradiction Analysis

Example Issue : Conflicting yields reported for similar coupling reactions (39% vs. 70%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.